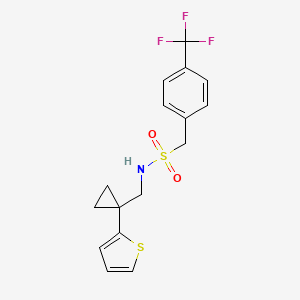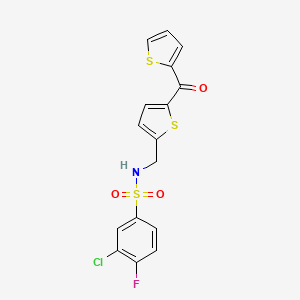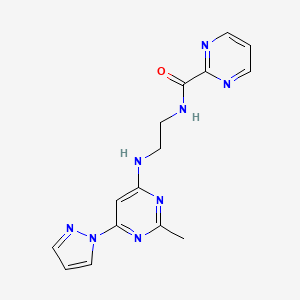
2,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The furan, piperidine, and pyridine rings would contribute to the compound’s aromaticity, while the carboxamide group would introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the carboxamide group. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively stable and low in reactivity, while the carboxamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Imidazole Structure and Properties
Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also referred to as 1,3-diazole. The nitrogen atoms in imidazole can be classified as pyrrole-type nitrogen (bearing a hydrogen atom) and the other nitrogen. Due to its amphoteric nature, imidazole displays both acidic and basic properties. It is a white or colorless solid, highly soluble in water and polar solvents. Imidazole serves as the core structure for various natural products, including histidine, purine, histamine, and DNA-based structures .
Antibacterial and Antimycobacterial Activities: Several imidazole derivatives demonstrate antibacterial and antimycobacterial properties. For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Anti-Inflammatory and Antitumor Effects: Imidazole derivatives exhibit anti-inflammatory and antitumor activities. Specific compounds, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, have shown promising results .
Other Activities: Imidazole derivatives also possess antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic properties .
Commercially Available Drugs
Several drugs containing the 1,3-diazole ring are available in the market. Examples include:
Nutritional Applications
Interestingly, compound 2,5-dimethyl-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide (CAS#: 1149-23-1) has been reported to enhance the body’s stress response, improve fur quality, and reduce mortality during transportation due to stress-induced factors. It also contributes to better meat quality in livestock .
Direcciones Futuras
The potential applications of this compound would likely depend on its biological activity. If it exhibits pharmacological effects, it could be further developed and optimized for use as a therapeutic agent. Alternatively, if it has unique physical or chemical properties, it could find use in material science or other fields .
Propiedades
IUPAC Name |
2,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-11-17(14(2)23-13)18(22)20-12-15-5-9-21(10-6-15)16-3-7-19-8-4-16/h3-4,7-8,11,15H,5-6,9-10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAASCISZNBSINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[4-(Aminomethyl)pyridin-3-yl]piperidin-4-yl]acetamide](/img/structure/B2709870.png)



![N-(3-chlorophenyl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2709876.png)
![O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2709879.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2709882.png)



![(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2709889.png)
